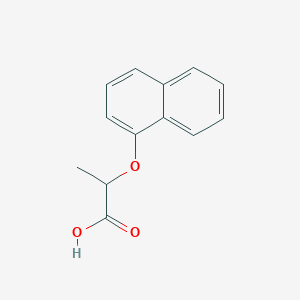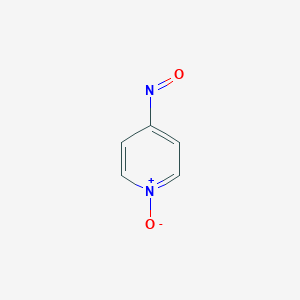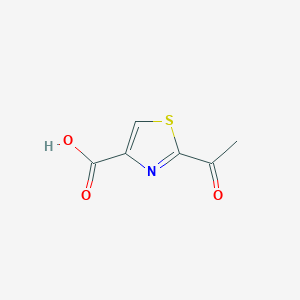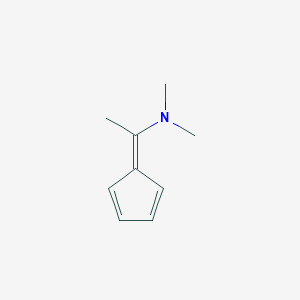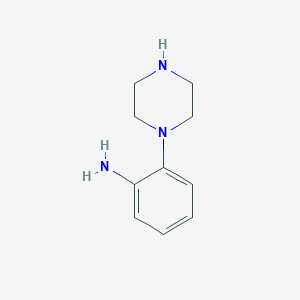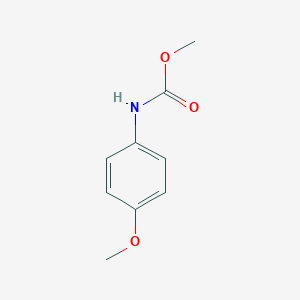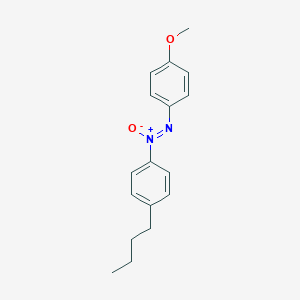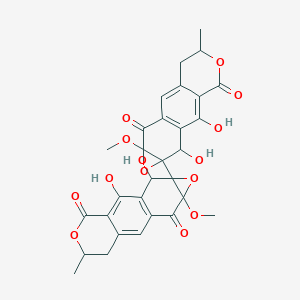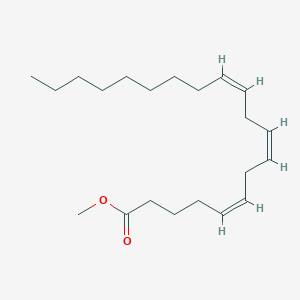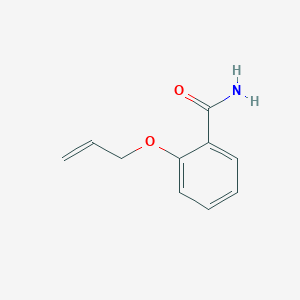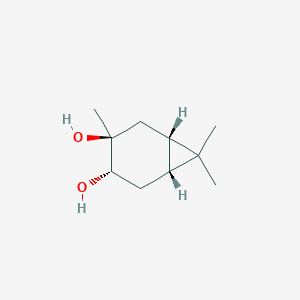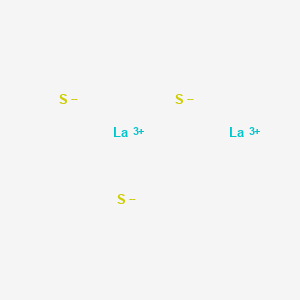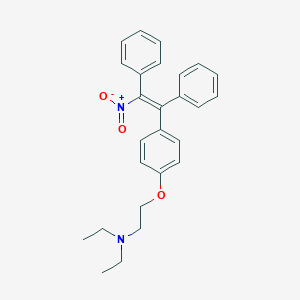
1-(p-(beta-Diethylaminoethoxy)phenyl)-2-nitro-1,2-diphenylethylene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(p-(beta-Diethylaminoethoxy)phenyl)-2-nitro-1,2-diphenylethylene, commonly known as Tamoxifen, is a non-steroidal anti-estrogen drug that is widely used in the treatment of breast cancer. Tamoxifen has been proven to be highly effective in reducing the risk of breast cancer recurrence and mortality in women with estrogen receptor-positive breast cancer. In addition to its use in breast cancer treatment, Tamoxifen has also been used in the treatment of other types of cancer, such as endometrial cancer and ovarian cancer.
作用機序
Tamoxifen exerts its anti-estrogenic effects by binding to the estrogen receptors in breast cancer cells and preventing estrogen from binding to these receptors. This prevents the growth and spread of cancer cells that are dependent on estrogen for their growth. Tamoxifen also has anti-angiogenic effects by inhibiting the production of vascular endothelial growth factor (VEGF), which is a protein that promotes the formation of new blood vessels.
生化学的および生理学的効果
Tamoxifen has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of sex hormone-binding globulin (SHBG), which binds to androgens and estrogens in the blood, thereby reducing the levels of free androgens and estrogens in the blood. Tamoxifen has also been shown to reduce the levels of insulin-like growth factor-1 (IGF-1), which is a protein that promotes cell growth and division.
実験室実験の利点と制限
Tamoxifen has several advantages as a research tool. It is a well-established drug with a known mechanism of action, which makes it a valuable tool for studying the effects of anti-estrogenic agents on cancer cells. Tamoxifen is also relatively inexpensive and readily available, which makes it an attractive option for researchers. However, Tamoxifen also has some limitations as a research tool. It has been shown to have off-target effects on other proteins and pathways, which can complicate the interpretation of experimental results.
将来の方向性
There are several future directions for research on Tamoxifen. One area of research is the development of new anti-estrogenic drugs that are more effective and have fewer side effects than Tamoxifen. Another area of research is the identification of biomarkers that can predict the response of breast cancer cells to Tamoxifen treatment. In addition, there is ongoing research on the use of Tamoxifen in the prevention of breast cancer in high-risk women. Finally, there is research on the use of Tamoxifen in combination with other drugs to enhance its anti-cancer effects.
合成法
Tamoxifen is synthesized from 4-hydroxytamoxifen, which is obtained from the condensation of 4-hydroxybenzaldehyde and N,N-diethyl-4-hydroxyphenylamine. The synthesis of Tamoxifen involves the reaction of 4-hydroxytamoxifen with nitric acid and acetic anhydride to produce Tamoxifen.
科学的研究の応用
Tamoxifen has been extensively studied for its anti-estrogenic effects in the treatment of breast cancer. It works by blocking the effects of estrogen on breast cancer cells, thereby preventing the growth and spread of cancer cells. In addition to its anti-estrogenic effects, Tamoxifen has also been shown to have anti-angiogenic effects, which means that it can prevent the formation of new blood vessels that supply nutrients to cancer cells.
特性
CAS番号 |
13542-78-4 |
|---|---|
製品名 |
1-(p-(beta-Diethylaminoethoxy)phenyl)-2-nitro-1,2-diphenylethylene |
分子式 |
C26H28N2O3 |
分子量 |
416.5 g/mol |
IUPAC名 |
N,N-diethyl-2-[4-[(Z)-2-nitro-1,2-diphenylethenyl]phenoxy]ethanamine |
InChI |
InChI=1S/C26H28N2O3/c1-3-27(4-2)19-20-31-24-17-15-22(16-18-24)25(21-11-7-5-8-12-21)26(28(29)30)23-13-9-6-10-14-23/h5-18H,3-4,19-20H2,1-2H3/b26-25- |
InChIキー |
PECBJEHSQQISMO-QPLCGJKRSA-N |
異性体SMILES |
CCN(CC)CCOC1=CC=C(C=C1)/C(=C(/C2=CC=CC=C2)\[N+](=O)[O-])/C3=CC=CC=C3 |
SMILES |
CCN(CC)CCOC1=CC=C(C=C1)C(=C(C2=CC=CC=C2)[N+](=O)[O-])C3=CC=CC=C3 |
正規SMILES |
CCN(CC)CCOC1=CC=C(C=C1)C(=C(C2=CC=CC=C2)[N+](=O)[O-])C3=CC=CC=C3 |
その他のCAS番号 |
20079-12-3 |
関連するCAS |
21708-94-1 (citrate[1:1] |
同義語 |
1-(p-(beta-diethylaminoethoxy)phenyl)-2-nitro-1,2-diphenylethylene EIPW 111 EIPW-111 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



